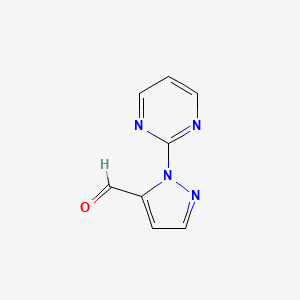

1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-pyrimidin-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-6-7-2-5-11-12(7)8-9-3-1-4-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLFRTAXJFBODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718980 | |

| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-84-6 | |

| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde from Pyrimidine Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the preparation of pyrimidin-2-yl-hydrazine, a key building block, followed by the construction of the pyrazole ring and subsequent functional group manipulations to yield the target aldehyde. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the synthesis of the crucial intermediate, pyrimidin-2-yl-hydrazine. This hydrazine derivative is a versatile precursor for the formation of various heterocyclic systems. The subsequent steps involve the construction of the pyrazole ring with a suitable functional group at the 5-position that can be readily converted to the desired carbaldehyde.

A direct formylation of the 1-(pyrimidin-2-yl)-1H-pyrazole is not a preferred route as it is likely to yield the 4-carbaldehyde isomer due to the electronic properties of the pyrazole ring. Therefore, a more strategic approach is employed, which involves the initial introduction of an ester group at the 5-position, followed by reduction and oxidation to furnish the target aldehyde.

The overall synthetic sequence is as follows:

-

Synthesis of Pyrimidin-2-yl-hydrazine: Preparation from a commercially available pyrimidine precursor.

-

Synthesis of Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate: Cyclization of pyrimidin-2-yl-hydrazine with a β-ketoester.

-

Reduction to (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol: Conversion of the ester to the corresponding primary alcohol.

-

Oxidation to this compound: Oxidation of the alcohol to the final aldehyde product.

Experimental Protocols

Step 1: Synthesis of Pyrimidin-2-yl-hydrazine

Pyrimidin-2-yl-hydrazine is a key building block that can be synthesized from readily available 2-chloropyrimidine by nucleophilic substitution with hydrazine hydrate.

Protocol:

A solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol is treated with an excess of hydrazine hydrate (3.0-5.0 eq). The reaction mixture is heated at reflux for a specified period, typically ranging from 4 to 12 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous work-up, which may involve neutralization with a mild base and extraction with an organic solvent like ethyl acetate or dichloromethane. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure pyrimidin-2-yl-hydrazine.

Step 2: Synthesis of Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate

The pyrazole ring is constructed via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound. In this step, pyrimidin-2-yl-hydrazine is reacted with a suitable β-ketoester, such as diethyl 2-formyl-3-oxosuccinate or a similar precursor, to introduce an ester group at the 5-position of the pyrazole ring.

Protocol:

To a solution of pyrimidin-2-yl-hydrazine (1.0 eq) in a protic solvent like ethanol or acetic acid, the β-ketoester (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2 to 8 hours. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled, and the solvent is evaporated in vacuo. The crude product is then purified by column chromatography or recrystallization to yield ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate.

Step 3: Reduction of Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate to (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol

The ester functional group is selectively reduced to a primary alcohol using a suitable reducing agent.

Protocol:

The ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath, and a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) or diisobutylaluminium hydride (DIBAL-H) is added portion-wise. The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature, with stirring continuing for 1 to 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to give the crude alcohol, which can be purified by chromatography if necessary.

Step 4: Oxidation of (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol to this compound

The final step involves the oxidation of the primary alcohol to the corresponding aldehyde.

Protocol:

The (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or chloroform. A mild oxidizing agent, for instance, pyridinium chlorochromate (PCC, 1.5-2.0 eq) or Dess-Martin periodinane (DMP, 1.2-1.5 eq), is added to the solution. The reaction mixture is stirred at room temperature for 1 to 6 hours, and the progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite or silica gel to remove the oxidant byproducts. The filtrate is then concentrated under reduced pressure, and the crude aldehyde is purified by flash column chromatography to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Please note that the yields and reaction conditions may vary depending on the specific reagents and scale of the reaction.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrazinolysis | 2-Chloropyrimidine | Hydrazine hydrate | Ethanol | Reflux | 4-12 | 70-85 |

| 2 | Knorr Pyrazole Synthesis | Pyrimidin-2-yl-hydrazine | β-Ketoester | Ethanol | Reflux | 2-8 | 65-80 |

| 3 | Ester Reduction | Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylate | LiAlH₄ or DIBAL-H | THF | 0 to RT | 1-4 | 80-95 |

| 4 | Alcohol Oxidation | (1-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methanol | PCC or DMP | DCM | RT | 1-6 | 75-90 |

Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic route for this compound.

Caption: Synthetic route to this compound.

Experimental Workflow: Alcohol Oxidation

This diagram outlines a typical experimental workflow for the oxidation of the alcohol to the aldehyde (Step 4).

Caption: Workflow for the oxidation of the intermediate alcohol.

Conclusion

This technical guide has detailed a robust and feasible synthetic pathway for the preparation of this compound. The described multi-step synthesis, starting from pyrimidin-2-yl-hydrazine, employs well-established organic reactions, including the Knorr pyrazole synthesis, ester reduction, and alcohol oxidation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, facilitating the synthesis of this and structurally related compounds for further investigation.

Vilsmeier-Haack Formylation of 1-(pyrimidin-2-yl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides an in-depth overview of the application of this reaction to 1-(pyrimidin-2-yl)-1H-pyrazole, a scaffold of interest in medicinal chemistry. The resulting product, 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde, serves as a crucial intermediate for the synthesis of a variety of bioactive molecules.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. In the case of 1-(pyrimidin-2-yl)-1H-pyrazole, the formylation is expected to occur at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position.

The reaction proceeds through several key steps:

-

Formation of the electrophilic Vilsmeier reagent (chloroiminium ion).

-

Electrophilic attack of the Vilsmeier reagent on the pyrazole ring.

-

Formation of a sigma complex.

-

Rearomatization of the pyrazole ring.

-

Hydrolysis of the resulting iminium salt to yield the aldehyde.

Experimental Protocol

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of 1-(pyrimidin-2-yl)-1H-pyrazole, based on procedures reported for analogous N-arylpyrazole derivatives.[1][2][3]

Materials:

-

1-(pyrimidin-2-yl)-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃) or sodium carbonate solution (Na₂CO₃)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(pyrimidin-2-yl)-1H-pyrazole (1.0 equivalent) in anhydrous DMF.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (2.0-4.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various N-substituted pyrazoles, which can serve as a reference for the formylation of 1-(pyrimidin-2-yl)-1H-pyrazole.

| Substrate | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazole | POCl₃ (3.0), DMF | 100 | 2 | 85 | N/A |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2.0), DMF (5.0) | 120 | 2 | 55 | [1] |

| 1,3-Diphenyl-1H-pyrazole | POCl₃ (3.0), DMF | 90 | 3 | 78 | N/A |

| 1-(4-Methoxyphenyl)-1H-pyrazol-3-ol | POCl₃, DMF | N/A | N/A | N/A | [4] |

| 3-Phenyl-1-(quinolin-2-yl)-1H-pyrazole | POCl₃, DMF | Water bath | 17 | Good | [5] |

Note: "N/A" indicates data not available in the cited sources. The yields and reaction conditions for 1-(pyrimidin-2-yl)-1H-pyrazole may vary and require optimization.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

starting materials for 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily approached as a two-step process: the formation of the core 1-(pyrimidin-2-yl)-1H-pyrazole structure, followed by regioselective formylation at the C5 position of the pyrazole ring. This document details the starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

I. Synthetic Strategy Overview

The principal strategy for the synthesis of this compound involves two key transformations:

-

Pyrazole Ring Formation: Construction of the 1-(pyrimidin-2-yl)-1H-pyrazole scaffold. The most direct and widely applicable method is the condensation of 2-hydrazinylpyrimidine with a suitable three-carbon electrophile, typically a malondialdehyde equivalent.

-

Regioselective Formylation: Introduction of a carbaldehyde group at the C5 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering a reliable means of formylating electron-rich heterocyclic systems. The regioselectivity of this reaction on the 1-(pyrimidin-2-yl)-1H-pyrazole substrate is a critical consideration.

The overall synthetic workflow is depicted below:

II. Starting Materials

The primary starting materials required for the synthesis are detailed in the table below.

| Starting Material | Structure | Supplier/Preparation | Notes |

| 2-Hydrazinylpyrimidine | Commercially available | Can be synthesized from 2-chloropyrimidine and hydrazine hydrate. | |

| 1,1,3,3-Tetramethoxypropane | Commercially available | A stable and convenient malondialdehyde equivalent. | |

| Phosphorus oxychloride (POCl₃) | Commercially available | Used to generate the Vilsmeier reagent. Should be handled with care. | |

| N,N-Dimethylformamide (DMF) | Commercially available | Used as a solvent and a reagent for the Vilsmeier-Haack reaction. |

III. Experimental Protocols

A. Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole

This procedure outlines the synthesis of the pyrazole precursor via the condensation of 2-hydrazinylpyrimidine with 1,1,3,3-tetramethoxypropane.

Protocol:

-

To a solution of 2-hydrazinylpyrimidine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid, add 1,1,3,3-tetramethoxypropane (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(pyrimidin-2-yl)-1H-pyrazole.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 70-85% | General pyrazole synthesis |

| Reaction Time | 4-6 hours | General pyrazole synthesis |

| Purity | >95% (by NMR) | General pyrazole synthesis |

B. Synthesis of this compound

This protocol describes the formylation of 1-(pyrimidin-2-yl)-1H-pyrazole using the Vilsmeier-Haack reaction. The electron-withdrawing nature of the pyrimidinyl group at the N1 position is expected to direct the formylation to the C5 position of the pyrazole ring.

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

-

Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-(pyrimidin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 60-75% | Vilsmeier-Haack on N-arylpyrazoles.[1][2] |

| Reaction Time | 2-4 hours | Vilsmeier-Haack on N-arylpyrazoles.[1][2] |

| Purity | >98% (by HPLC) | Vilsmeier-Haack on N-arylpyrazoles.[1][2] |

IV. Signaling Pathways and Logical Relationships

The synthesized this compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The logical relationship for its further derivatization is illustrated below.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

In-depth Technical Guide: NMR Characterization of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, combining both pyrimidine and pyrazole rings, makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure is paramount for designing new derivatives and understanding their interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such organic molecules. This guide provides a framework for the NMR characterization of this compound, outlining the expected spectral features and the experimental protocols required for their acquisition.

Despite a comprehensive search of available scientific literature, specific experimental ¹H and ¹³C NMR data for this compound could not be located. Therefore, this document will present a theoretical analysis based on established principles of NMR spectroscopy and data from structurally related compounds. This will serve as a predictive guide for researchers working on the synthesis and characterization of this molecule.

Molecular Structure and Numbering

The chemical structure and standard numbering convention for this compound are depicted below. This numbering is crucial for the assignment of NMR signals to the corresponding nuclei.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

Chemical Structure and Atom Numbering

To facilitate the discussion of the NMR spectral data, the chemical structure of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde with standardized atom numbering is provided below.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for this compound are summarized in the table below. These estimations are based on typical values for pyrimidine and substituted pyrazole rings. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-aldehyde | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. |

| H-4' | 8.8 - 9.0 | Doublet (d) | J = 4.5 - 5.0 Hz | Proton on the pyrimidine ring, coupled to H-5'. |

| H-6' | 8.8 - 9.0 | Doublet (d) | J = 4.5 - 5.0 Hz | Equivalent to H-4' due to symmetry, coupled to H-5'. |

| H-4 | 8.0 - 8.3 | Doublet (d) | J = 2.0 - 2.5 Hz | Proton on the pyrazole ring, coupled to H-3. |

| H-3 | 6.7 - 7.0 | Doublet (d) | J = 2.0 - 2.5 Hz | Proton on the pyrazole ring, coupled to H-4. |

| H-5' | 7.3 - 7.5 | Triplet (t) | J = 4.5 - 5.0 Hz | Proton on the pyrimidine ring, coupled to H-4' and H-6'. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts (δ) are presented below. These values are estimated based on the characteristic resonances of the pyrimidine and pyrazole-carbaldehyde moieties.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-aldehyde | 185.0 - 190.0 | The carbonyl carbon of the aldehyde group is significantly downfield. |

| C-2' | 158.0 - 160.0 | Carbon of the pyrimidine ring attached to the pyrazole nitrogen. |

| C-4', C-6' | 157.0 - 159.0 | Equivalent carbons on the pyrimidine ring. |

| C-5 | 145.0 - 148.0 | Carbon of the pyrazole ring attached to the aldehyde group. |

| C-3 | 140.0 - 143.0 | Carbon on the pyrazole ring. |

| C-5' | 118.0 - 122.0 | Carbon on the pyrimidine ring. |

| C-4 | 112.0 - 115.0 | Carbon on the pyrazole ring. |

General Experimental Protocol for NMR Spectroscopy

The following outlines a typical methodology for acquiring ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

-

Temperature: 298 K (25 °C).

-

¹³C NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer, with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Parameters:

-

Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive than ¹H.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

-

Data Processing

The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves:

-

Fourier Transformation: To convert the time-domain data into the frequency domain.

-

Phase Correction: To ensure all peaks are in the absorptive phase.

-

Baseline Correction: To produce a flat baseline.

-

Integration: To determine the relative areas of the peaks in the ¹H NMR spectrum.

-

Peak Picking and Referencing: To identify the chemical shifts of all signals relative to the internal standard (TMS).

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standard protocol for its experimental analysis. Researchers can use this information to aid in the identification and characterization of this and structurally related molecules.

mass spectrometry analysis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of pyrazole and pyrimidine scaffolds. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds.[1] This guide provides a comprehensive overview of the mass spectrometric analysis of this specific molecule, including detailed experimental protocols and a predictive analysis of its fragmentation patterns based on established principles for related heterocyclic systems.

Predicted Mass Spectrometry Data

The mass spectrometric behavior of this compound (Molecular Formula: C₈H₆N₄O, Molecular Weight: 174.16 g/mol ) can be predicted based on the fragmentation patterns of pyrazole, pyrimidine, and aromatic aldehyde moieties.[2][3] Electron Impact (EI) ionization would likely produce a distinct molecular ion peak, while soft ionization techniques like Electrospray Ionization (ESI) would primarily show the protonated molecule [M+H]⁺.[1][4] The primary fragmentation events are expected to involve the loss of the formyl group and subsequent cleavages of the heterocyclic rings.

A summary of the predicted key ions and their corresponding mass-to-charge ratios (m/z) is presented below.

| Proposed Ion | m/z (Predicted) | Neutral Loss | Notes |

| [C₈H₆N₄O]⁺• | 174 | - | Molecular Ion (EI) |

| [C₈H₇N₄O]⁺ | 175 | - | Protonated Molecule (ESI) |

| [C₇H₅N₄]⁺ | 145 | CHO• | Loss of the formyl radical from the molecular ion. |

| [C₇H₆N₄]⁺• | 146 | CO | Loss of carbon monoxide from the molecular ion. |

| [C₆H₅N₂]⁺ | 105 | HCN (from Pyrimidine) | Subsequent fragmentation of the pyrimidinyl-pyrazole core. |

| [C₅H₃N₂]⁺ | 93 | N₂ (from Pyrazole) | Loss of molecular nitrogen from the pyrazole ring fragment. |

| [C₄H₄N₂]⁺• | 80 | C₄H₂N₂O | Pyrimidine radical cation. |

| [C₄H₃N]⁺• | 65 | C₄H₃N₃O | Pyridyne-like radical cation from pyrimidine ring collapse. |

| [C₃H₃N₂]⁺ | 67 | C₅H₃N₂O | Pyrazole cation. |

Experimental Protocols

A generalized yet detailed protocol for the mass spectrometric analysis of this compound is outlined below. This protocol can be adapted for either Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion methods.[1]

1. Sample Preparation

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (for LC-MS) or a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for direct infusion).

-

Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

2. Instrumentation and Conditions

-

Method A: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient, for example, starting at 5% B, ramping to 95% B over 5-10 minutes, holding for 2 minutes, and re-equilibrating.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.[5] ESI is a soft ionization technique suitable for polar and thermally labile compounds.[1]

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (optimize for maximal parent ion intensity).

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (typically Nitrogen).

-

Desolvation Temperature: 350 - 450 °C.

-

3. Data Acquisition

-

Full Scan Mode: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecule and major fragment ions.

-

Tandem Mass Spectrometry (MS/MS): To elucidate the fragmentation pathway, perform MS/MS analysis. Select the protonated molecule (e.g., m/z 175) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.[1]

4. Data Analysis

-

Process the acquired data using the instrument's software.

-

Identify the exact mass of the parent ion to confirm the elemental composition (requires a high-resolution mass spectrometer).[1]

-

Analyze the MS/MS spectrum to identify fragment ions. Propose fragmentation pathways by correlating the observed neutral losses with the molecular structure.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway for the analyte.

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Predicted ESI fragmentation pathway.

References

A Technical Guide to 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. Due to the limited availability of detailed experimental data for this specific molecule in public literature, this document also outlines general, yet detailed, experimental protocols for its probable synthesis via the Vilsmeier-Haack reaction and standard analytical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a logical workflow for the synthesis and characterization of novel chemical entities of this class is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in pyrazole-pyrimidine scaffolds.

Introduction

Heterocyclic compounds containing pyrazole and pyrimidine moieties are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties[1][2]. The title compound, this compound, represents a scaffold that combines these two important pharmacophores. The presence of a reactive carbaldehyde group offers a versatile handle for further chemical modifications, making it a potentially valuable building block for the synthesis of novel therapeutic agents. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and characterization.

Physical and Chemical Properties

Currently, detailed experimental data for this compound is scarce in peer-reviewed literature. The majority of available information is from commercial suppliers and computational predictions.

Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1269293-84-6 | [3] |

| Molecular Formula | C₈H₆N₄O | [3] |

| Molecular Weight | 174.16 g/mol | [3] |

| SMILES | O=Cc1cn(n1)c2ncccn2 | N/A |

| Synonyms | 2-(5-formyl-1H-pyrazol-1-yl)pyrimidine | [3] |

Predicted Physicochemical Properties

The following properties have been computationally predicted and are provided for estimation purposes.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 60.67 Ų | [3] |

| logP (octanol-water partition coefficient) | 0.4748 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Experimental Protocols

General Synthesis Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles[4][5][6][7][8]. A plausible synthetic route to the title compound would involve the reaction of 1-(pyrimidin-2-yl)-1H-pyrazole with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide).

Materials:

-

1-(pyrimidin-2-yl)-1H-pyrazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice-water bath. Add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-(pyrimidin-2-yl)-1H-pyrazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice-water bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Analytical Characterization Methodologies

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as a characteristic downfield signal for the aldehyde proton (typically in the range of δ 9.5-10.5 ppm). The coupling patterns and integration values of the aromatic protons would confirm the substitution pattern. For example, in similar pyrazole-carbaldehyde structures, the aldehyde proton appears as a singlet.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. A signal in the range of δ 180-200 ppm would be indicative of the aldehyde carbonyl carbon. Other signals in the aromatic region will correspond to the carbons of the pyrazole and pyrimidine rings.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands:

-

C=O stretch (aldehyde): A strong absorption band in the region of 1680-1715 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aromatic): Bands above 3000 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Electrospray Ionization (ESI-MS): This technique would likely be used to determine the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺) would be at m/z 175.06.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₈H₆N₄O).

Potential Applications in Drug Discovery

The pyrazole-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The aldehyde functionality of this compound serves as a key synthetic handle for the introduction of diverse chemical moieties through reactions such as:

-

Reductive amination: To synthesize various amine derivatives.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.

These derivatization strategies can be employed to generate libraries of novel compounds for screening against various biological targets, including kinases, proteases, and other enzymes implicated in disease pathways. The general biological significance of pyrazole and pyrimidine derivatives suggests potential applications in oncology, infectious diseases, and inflammatory disorders[1][9][10].

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule remains limited, this technical guide provides a foundational understanding of its known properties and outlines reliable, general protocols for its synthesis and characterization. The provided workflow and methodologies are intended to empower researchers to explore the synthetic utility of this and related scaffolds in the pursuit of novel therapeutic agents. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising compound.

References

- 1. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong theoretical framework for its expected solubility, alongside established experimental protocols for its determination. This guide is intended to support researchers in drug development and other scientific fields in effectively utilizing this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to a pyrazole-5-carbaldehyde moiety. The presence of multiple nitrogen atoms and a carbonyl group suggests a degree of polarity that influences its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in synthesis, purification, formulation, and biological screening processes.

Predicted and Observed Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the pyrimidine and pyrazole rings, along with the aldehyde group, is expected to interact favorably with the dipoles of polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the solvent exists, but the overall molecular structure may limit extensive solvation compared to more polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the molecule is unlikely to be effectively solvated by nonpolar solvents, following the "like dissolves like" principle. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate polarity and may offer some solubility, but is generally less effective for highly polar compounds compared to DMSO or DMF. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

3.1. Qualitative Solubility Testing (Classification Method)

This method provides a rapid assessment of solubility in various solvents, which can help in classifying the compound and selecting appropriate solvents for further experiments.

-

Materials:

-

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.[1]

-

Visually inspect the mixture to determine if the solid has dissolved completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent.

-

For water-soluble compounds, the pH can be tested with litmus paper to identify acidic or basic properties.[3]

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Materials:

-

This compound

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Add an excess amount of the compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials and place them in an orbital shaker at a constant temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the samples to stand undisturbed to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

The solubility is then calculated and typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for both qualitative and quantitative solubility determination of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure suggests a preference for solubility in polar aprotic organic solvents such as DMSO and DMF. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for accurately determining its solubility in various solvent systems. This foundational data is essential for the effective design of subsequent experiments, including chemical reactions, purification strategies, and the preparation of formulations for biological assays.

References

Unlocking the Reactive Potential: A Technical Guide to the Theoretical Reactivity Descriptors of Pyrimidine-Pyrazole Carboxaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical reactivity descriptors of pyrimidine-pyrazole carboxaldehydes, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. By leveraging computational chemistry, particularly Density Functional Theory (DFT), we can elucidate the electronic structure and reactivity patterns of these molecules, offering crucial insights for the design of novel therapeutic agents and functional materials. This document outlines the key theoretical descriptors, summarizes relevant quantitative data, provides detailed experimental protocols for their synthesis, and visualizes fundamental concepts and workflows.

Introduction to Pyrimidine-Pyrazole Scaffolds

Pyrimidine and pyrazole rings are prominent five and six-membered nitrogen-containing heterocycles, respectively, that are fundamental building blocks in numerous biologically active compounds.[1][2] The fusion or linkage of these two rings, particularly when functionalized with a carboxaldehyde group, creates a scaffold with a unique electronic distribution and reactivity profile. The carboxaldehyde group, in particular, serves as a versatile synthetic handle for further molecular elaboration and can participate in crucial interactions with biological targets. Understanding the theoretical reactivity descriptors of this scaffold is paramount for predicting its behavior in chemical reactions and biological systems.

Theoretical Reactivity Descriptors: A Computational Approach

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules.[3][4] By calculating various quantum chemical parameters, we can gain a quantitative understanding of where and how a molecule is likely to react.

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's reactivity. These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO and LUMO Energies (EHOMO and ELUMO): The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater electron-donating ability. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. A lower ELUMO value suggests a greater electron-accepting ability.

-

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies a more reactive molecule.[5]

-

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron (IP ≈ -EHOMO), while EA is the energy released when an electron is added (EA ≈ -ELUMO).

-

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer (η = (IP - EA) / 2). Softness is the reciprocal of hardness (S = 1 / η) and indicates a higher reactivity.

-

Electronegativity (χ): This is the ability of a molecule to attract electrons (χ = (IP + EA) / 2).

-

Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons.

-

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons (ω = μ² / 2η).

Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP), identify the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack.

-

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They help in identifying the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are prone to electrophilic and nucleophilic attack, respectively.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrimidine-pyrazole derivatives and related structures, as calculated by DFT methods in various studies. It is important to note that the exact values can vary depending on the specific substituents, the level of theory, and the basis set used in the calculations.

Table 1: Global Reactivity Descriptors of Representative Pyrazole and Pyrimidine Derivatives (Calculated using DFT)

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) | Reference |

| Pyrazole-carboxamide derivative | -5.44 | -1.21 | 4.23 | 2.115 | 0.473 | 4.88 | [6] |

| Substituted Pyrazolopyrimidine | - | - | 1.16 - 2.35 | - | - | - | [5] |

| Pyrazole Carbaldehyde | - | - | - | - | - | - | [7] |

| Pyrimidiopyrazole derivative (6a) | - | - | - | - | - | - | [8] |

| Pyrimidiopyrazole derivative (6b) | - | - | - | - | - | - | [8] |

Note: A hyphen (-) indicates that the specific data was not provided in the cited reference.

Experimental Protocols

The synthesis of pyrimidine-pyrazole carboxaldehydes can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic steps often employed.

Synthesis of Pyrazole-4-carboxaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9]

Protocol:

-

To a cooled (0-5 °C) solution of the appropriate substituted hydrazine (1 equivalent) in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carboxaldehyde.[9]

Synthesis of Pyrimidine Ring from a Chalcone Precursor

Chalcones can serve as versatile starting materials for the synthesis of pyrimidine rings through condensation reactions.[3]

Protocol:

-

Prepare a chalcone bearing a pyrazole moiety by the Claisen-Schmidt condensation of a pyrazole carboxaldehyde with an appropriate acetophenone derivative in the presence of a base (e.g., NaOH in ethanol).

-

Dissolve the resulting pyrazole-containing chalcone (1 equivalent) in a suitable solvent such as ethanol.

-

Add a nucleophilic reagent like urea, thiourea, or guanidine (1.1 equivalents) to the solution.

-

Add a catalytic amount of a base (e.g., ethanolic sodium hydroxide) and reflux the mixture for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent to yield the pyrimidine-pyrazole derivative.[3]

Visualizing Reactivity and Relationships

Graphviz diagrams are used to illustrate key concepts and workflows related to the theoretical reactivity of pyrimidine-pyrazole carboxaldehydes.

Conclusion and Future Directions

The theoretical study of reactivity descriptors provides a powerful framework for understanding and predicting the chemical behavior of pyrimidine-pyrazole carboxaldehydes. By combining computational insights from DFT with experimental validation, researchers can accelerate the discovery and development of new molecules with desired properties. Future work in this area could focus on building more extensive quantitative structure-activity relationship (QSAR) models based on these theoretical descriptors to more accurately predict the biological activities of novel derivatives. Furthermore, the exploration of their reactivity in different solvent environments and their interactions with specific biological targets through molecular docking and dynamics simulations will be crucial for advancing their application in drug discovery.

References

- 1. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. asrjetsjournal.org [asrjetsjournal.org]

- 8. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde, a versatile heterocyclic building block. This compound serves as a key intermediate in the synthesis of a variety of complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole derivatives and are intended to serve as a guide for researchers.

Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process: first, the N-arylation of pyrazole with 2-chloropyrimidine to form the precursor, 1-(pyrimidin-2-yl)-1H-pyrazole, followed by formylation at the C5-position of the pyrazole ring via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole

A plausible method for the synthesis of the precursor, 1-(pyrimidin-2-yl)-1H-pyrazole, involves the nucleophilic aromatic substitution of 2-chloropyrimidine with pyrazole.

Materials:

-

Pyrazole

-

2-Chloropyrimidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add 2-chloropyrimidine (1.0 eq) to the reaction mixture.

-

Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(pyrimidin-2-yl)-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

Materials:

-

1-(pyrimidin-2-yl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Ice

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5.0 eq) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 1-(pyrimidin-2-yl)-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary: Synthesis

| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |

| 1. N-Arylation | Pyrazole, 2-Chloropyrimidine | K₂CO₃ | DMF | 70-85 |

| 2. Vilsmeier-Haack Formylation | 1-(pyrimidin-2-yl)-1H-pyrazole | POCl₃, DMF | DCM | 60-75 |

| (Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.) |

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Knoevenagel Condensation and Cyclization

The aldehyde functionality can readily undergo a Knoevenagel condensation with active methylene compounds, followed by cyclization to afford the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or DBU.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product can be isolated by filtration, washed with cold ethanol, and dried.

-

If no solid precipitates, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Quantitative Data Summary: Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | 85-95 |

| This compound | Ethyl cyanoacetate | DBU | Ethanol | 80-90 |

| (Yields are estimated based on analogous Knoevenagel condensations.)[1][2] |

Application 2: Synthesis of Schiff Bases

The aldehyde can be easily converted to Schiff bases by condensation with primary amines. These imines can serve as intermediates for the synthesis of other nitrogen-containing heterocycles or as biologically active molecules themselves.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, the Schiff base product may precipitate from the solution upon cooling. If so, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Biological Significance and Signaling Pathways

Derivatives of pyrazolo[1,5-a]pyrimidine, which can be synthesized from this compound, have garnered significant interest in drug discovery due to their potent inhibitory activity against various protein kinases.[3][4] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.[3]

Many pyrazolo[1,5-a]pyrimidine-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4] This inhibition can disrupt signaling pathways that are essential for cell proliferation, survival, and inflammation. For example, specific pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of kinases like Pim-1, Flt-3, and PI3Kδ, which are key targets in oncology and immunology.[5][6]

Below is a diagram illustrating the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Caption: Mechanism of pyrazolo[1,5-a]pyrimidine as a kinase inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow from the starting materials to the synthesis of biologically relevant pyrazolo[1,5-a]pyrimidine derivatives.

Caption: Synthetic workflow for this compound and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Condensation Reactions with 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for condensation reactions involving 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. The resulting Schiff bases and Knoevenagel condensation products are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The pyrazolo[1,5-a]pyrimidine scaffold, which can be formed from such precursors, is a recognized privileged structure in drug discovery.[1]

Application Notes

The aldehyde group of this compound is a versatile functional handle for the synthesis of a diverse library of compounds through condensation reactions. The resulting derivatives often possess significant biological activities, making this starting material a valuable building block for drug discovery programs.

1. Synthesis of Schiff Bases:

Condensation of this compound with various primary amines, particularly substituted anilines, yields Schiff bases (imines).[2] These compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities.[3][4] The imine linkage is often crucial for biological activity.

2. Knoevenagel Condensation:

Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in a Knoevenagel condensation affords α,β-unsaturated products.[5][6] These intermediates are valuable for further synthetic elaborations, including the construction of more complex heterocyclic systems. The resulting products have shown promise as anticancer agents.

3. Biological Significance of Pyrazole-Pyrimidine Scaffolds:

The fusion of pyrazole and pyrimidine rings results in the pyrazolo[1,5-a]pyrimidine system, a class of compounds with a broad spectrum of biological activities.[1] These activities include inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7] Derivatives of this scaffold have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks), all of which are important targets in cancer therapy.[7][8] The compounds have also demonstrated potential as antimicrobial agents.[3]

Table 1: Summary of Biological Activities of Related Pyrazole-Pyrimidine Derivatives

| Compound Class | Biological Activity | Target/Cell Line | Reported IC₅₀ (µM) | Reference(s) |

| Pyrazole-5-carboxamide derivatives | Anticancer | MGC-803 | 1.02 - 10.5 | [9] |

| Pyrazole carbaldehyde derivatives | Anticancer (PI3K inhibitor) | MCF-7 | 0.25 | |

| Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer (CDK2 inhibitor) | HepG2, MCF-7, Hela | 3.53 - 6.71 | |

| Pyrazole-based Schiff bases | Antibacterial | E. coli, B. subtilis | MIC: 64 | [10] |

| Pyrazole Schiff bases | Anticancer | HepG-2, MCF-7 | >100 | [4] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Antiproliferative | U937 | < 20 | [11] |

| Chalcone-like pyrimidine derivative | Anticancer | MCF-7 | 6.70 | [12] |

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar pyrazole aldehydes.[2][5][13] Researchers should optimize these conditions for this compound.

Protocol 1: General Procedure for the Synthesis of Schiff Bases

This protocol describes the condensation of this compound with a substituted aniline to form a Schiff base.

Workflow Diagram:

Figure 1: Workflow for Schiff Base Synthesis.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0 - 1.2 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add the substituted aniline to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethanol/DMF mixture).

Characterization: The structure of the synthesized Schiff bases can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14][15]

Table 2: Representative Spectroscopic Data for Pyrazole-derived Schiff Bases

| Nucleus | Chemical Shift (δ, ppm) - ¹H NMR | Chemical Shift (δ, ppm) - ¹³C NMR |

| Imine (-N=CH-) | 8.64 - 8.93 (singlet) | 158.2 - 163.4 |

| Pyrazole-H | ~8.0 (singlet) | - |

| Aromatic-H | 6.8 - 8.5 (multiplets) | 115 - 155 |

Note: Data is generalized from related structures.[4][16]

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines the reaction of this compound with an active methylene compound like malononitrile.

Workflow Diagram:

Figure 2: Workflow for Knoevenagel Condensation.

Materials:

-

This compound (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethanol-water (1:1, 10 mL)

-

Ammonium carbonate (0.2 mmol, 20 mol%)

Procedure:

-

In a round-bottom flask, suspend this compound and malononitrile in the ethanol-water mixture.

-

Add ammonium carbonate to the mixture.

-

Stir the reaction mixture at reflux temperature for 10-30 minutes. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting solid, wash with water, and dry to obtain the crude product.

-

The product can be further purified by recrystallization if necessary.

Characterization: The product can be characterized by its melting point and spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and MS).[5]

Table 3: Expected Yields and Reaction Times for Knoevenagel Condensation of Pyrazole Aldehydes

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Pyrazole aldehyde | Malononitrile | (NH₄)₂CO₃ | EtOH/H₂O | 10-20 | 80-92 | [5] |

| Aromatic aldehyde | Malononitrile | Piperidine | Methanol | ~15 | >85 | [17] |

Potential Signaling Pathway Inhibition

Derivatives of pyrazolo[1,5-a]pyrimidines are known to act as protein kinase inhibitors. A common mechanism of action is the competitive inhibition of ATP binding to the kinase domain, which in turn blocks downstream signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a generalized protein kinase signaling pathway that can be targeted by such inhibitors.

Figure 3: Generalized Protein Kinase Signaling Pathway Inhibition.

References

- 1. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.stmjournals.com [journals.stmjournals.com]

- 3. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unife.it [iris.unife.it]

- 12. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Schiff Bases Based on 1-Aminopyrimidin-2-(1H)-one: Design, Synthesis, Characterization and Theoretical Calculations | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and Characterization of New Formylpyrazolones and Schiff Bases | Scilit [scilit.com]

- 16. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the preparation of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, from 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde. Pyrazolo[1,5-a]pyrimidines are recognized as privileged scaffolds, frequently acting as protein kinase inhibitors.[1][2] The described methodology is a hypothetical, yet chemically plausible, two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by an intramolecular aza-Michael addition and cyclization. This proposed route offers a novel approach to this important scaffold, starting from a readily accessible pyrazole derivative.

Introduction

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered substantial attention in the field of drug development due to their diverse biological activities.[3][4] They are particularly prominent as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases.[1][2] The conventional synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[5] This document presents a novel, albeit hypothetical, synthetic strategy commencing from this compound, which could provide an alternative and potentially more modular route to specific derivatives.

The proposed synthesis is divided into two main stages:

-